molecular formula C8H3Cl3F2O2 B1411283 2,5-Dichloro-4-(difluoromethoxy)benzoyl chloride CAS No. 1803789-18-5

2,5-Dichloro-4-(difluoromethoxy)benzoyl chloride

Cat. No.: B1411283
CAS No.: 1803789-18-5
M. Wt: 275.5 g/mol
InChI Key: OHWJZHMOIVUYBF-UHFFFAOYSA-N
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Description

2,5-Dichloro-4-(difluoromethoxy)benzoyl chloride is a chemical compound belonging to the class of benzoyl chlorides. It is characterized by the presence of two chlorine atoms, one difluoromethoxy group, and a benzoyl chloride moiety. This compound is used in various fields, including medical research, environmental research, and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-Dichloro-4-(difluoromethoxy)benzoyl chloride typically involves the chlorination of 2,5-dichloro-4-hydroxybenzoic acid followed by the introduction of the difluoromethoxy group. The final step involves converting the resulting compound into the benzoyl chloride derivative.

    Chlorination: The starting material, 2,5-dichloro-4-hydroxybenzoic acid, is chlorinated using thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅) under reflux conditions to form 2,5-dichloro-4-chlorobenzoic acid.

    Introduction of Difluoromethoxy Group: The chlorinated intermediate is then reacted with difluoromethyl ether (CHF₂O) in the presence of a base such as potassium carbonate (K₂CO₃) to introduce the difluoromethoxy group.

    Formation of Benzoyl Chloride: The final step involves converting the resulting compound into the benzoyl chloride derivative using thionyl chloride (SOCl₂) or oxalyl chloride (COCl)₂ under anhydrous conditions.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer, which are crucial for maintaining reaction conditions and yields. The use of automated systems for reagent addition and product isolation helps in achieving high purity and consistency in the final product.

Chemical Reactions Analysis

Types of Reactions

2,5-Dichloro-4-(difluoromethoxy)benzoyl chloride undergoes various types of chemical reactions, including:

    Nucleophilic Substitution: The benzoyl chloride group is highly reactive towards nucleophiles, leading to the formation of amides, esters, and other derivatives.

    Hydrolysis: In the presence of water, it hydrolyzes to form the corresponding benzoic acid derivative.

    Reduction: It can be reduced to the corresponding benzyl alcohol derivative using reducing agents such as lithium aluminum hydride (LiAlH₄).

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as amines, alcohols, and thiols are commonly used under mild to moderate conditions (room temperature to 80°C) to form the corresponding amides, esters, and thioesters.

    Hydrolysis: This reaction typically occurs under acidic or basic conditions, with hydrochloric acid (HCl) or sodium hydroxide (NaOH) being common reagents.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used under anhydrous conditions.

Major Products Formed

    Amides: Formed by reaction with amines.

    Esters: Formed by reaction with alcohols.

    Thioesters: Formed by reaction with thiols.

    Benzoic Acid Derivative: Formed by hydrolysis.

    Benzyl Alcohol Derivative: Formed by reduction.

Scientific Research Applications

2,5-Dichloro-4-(difluoromethoxy)benzoyl chloride is utilized in various scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: It serves as a building block for the synthesis of biologically active compounds, including enzyme inhibitors and receptor modulators.

    Medicine: The compound is involved in the synthesis of drugs targeting specific diseases, such as cancer and infectious diseases.

    Industry: It is used in the production of specialty chemicals, polymers, and materials with specific properties.

Mechanism of Action

The mechanism of action of 2,5-Dichloro-4-(difluoromethoxy)benzoyl chloride depends on its application. In medicinal chemistry, it acts as a precursor to active pharmaceutical ingredients that interact with specific molecular targets, such as enzymes or receptors. The difluoromethoxy group can enhance the lipophilicity and metabolic stability of the resulting compounds, improving their pharmacokinetic properties.

Comparison with Similar Compounds

Similar Compounds

    2,4-Dichloro-5-fluorobenzoyl chloride: Similar in structure but with a fluorine atom instead of the difluoromethoxy group.

    2,5-Dichlorobenzoyl chloride: Lacks the difluoromethoxy group, making it less lipophilic.

    4-Difluoromethoxybenzoyl chloride: Lacks the chlorine atoms, affecting its reactivity and applications.

Uniqueness

2,5-Dichloro-4-(difluoromethoxy)benzoyl chloride is unique due to the presence of both chlorine atoms and the difluoromethoxy group, which confer distinct chemical properties. The combination of these functional groups enhances its reactivity and makes it a valuable intermediate in the synthesis of complex molecules with specific biological activities.

Properties

IUPAC Name

2,5-dichloro-4-(difluoromethoxy)benzoyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H3Cl3F2O2/c9-4-2-6(15-8(12)13)5(10)1-3(4)7(11)14/h1-2,8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHWJZHMOIVUYBF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC(=C1Cl)OC(F)F)Cl)C(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H3Cl3F2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.